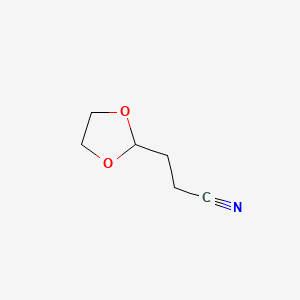
1,3-Dioxolane-2-propiononitrile
Übersicht
Beschreibung
1,3-Dioxolane-2-propiononitrile is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Drug Development and Formulation:
1,3-Dioxolane-2-propiononitrile is used as an intermediate in the synthesis of pharmaceutical compounds. Its nitrile group can participate in nucleophilic reactions, making it valuable for creating various drug molecules. For instance, it has been explored in the synthesis of anti-cancer agents and other therapeutics due to its ability to form stable complexes with biologically active molecules .
Pharmacokinetics:
The compound has been analyzed using High-Performance Liquid Chromatography (HPLC) methods for pharmacokinetic studies. The reverse phase HPLC method allows for the effective separation and analysis of DPN, facilitating its use in understanding drug metabolism and distribution .
Analytical Chemistry
Separation Techniques:
DPN is commonly employed in analytical chemistry for the separation of compounds in complex mixtures. It can be effectively isolated using HPLC with specific mobile phases that include acetonitrile and water, which are essential for ensuring accurate analytical results. This method has been shown to be scalable and suitable for preparative separations, making it a versatile tool in laboratories .
Mass Spectrometry Applications:
For mass spectrometry (MS) applications, DPN's compatibility with formic acid as a mobile phase component enhances its detection sensitivity. This property is particularly useful in metabolomics and environmental analysis where precise quantification of trace compounds is required .
Material Science
Polymer Synthesis:
DPN can serve as a monomer or co-monomer in the synthesis of polymers. Its incorporation into polymer chains can enhance properties such as thermal stability and solubility. Research indicates that polymers derived from DPN exhibit improved mechanical properties compared to traditional polymers .
Stabilization of Reactive Intermediates:
In material science, DPN has been studied for its ability to stabilize reactive intermediates during polymerization processes. The presence of the dioxolane ring structure helps prevent premature polymerization that can occur with other reactive compounds .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Pharmacokinetics | Analyzed the absorption and metabolism of DPN | Demonstrated effective separation using HPLC; revealed insights into metabolic pathways |
| Polymer Synthesis Research | Investigated DPN as a monomer | Showed enhanced mechanical properties in resultant polymers compared to conventional materials |
| Analytical Method Development | Developed a new HPLC method for DPN analysis | Achieved high sensitivity and reproducibility, suitable for complex sample matrices |
Eigenschaften
CAS-Nummer |
4388-58-3 |
|---|---|
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
3-(1,3-dioxolan-2-yl)propanenitrile |
InChI |
InChI=1S/C6H9NO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-2,4-5H2 |
InChI-Schlüssel |
ILNCXUYVDNKISU-UHFFFAOYSA-N |
SMILES |
C1COC(O1)CCC#N |
Kanonische SMILES |
C1COC(O1)CCC#N |
Key on ui other cas no. |
4388-58-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














